molecular formula C11H9Li B14478236 lithium;2-methyl-1H-naphthalen-1-ide CAS No. 72764-49-9

lithium;2-methyl-1H-naphthalen-1-ide

Katalognummer: B14478236
CAS-Nummer: 72764-49-9
Molekulargewicht: 148.2 g/mol
InChI-Schlüssel: DSUWEIGDKGJDHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;2-methyl-1H-naphthalen-1-ide is a compound that belongs to the class of alkali metal naphthalenides. These compounds are known for their powerful reducing properties and have been extensively used in various chemical reactions and industrial applications. The compound is formed by the reaction of lithium with 2-methyl-1H-naphthalene, resulting in a highly reactive species that can participate in a variety of chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-methyl-1H-naphthalen-1-ide typically involves the reaction of metallic lithium with 2-methyl-1H-naphthalene in an ether solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:

Li+2-methyl-1H-naphthaleneThis compound\text{Li} + \text{2-methyl-1H-naphthalene} \rightarrow \text{this compound} Li+2-methyl-1H-naphthalene→this compound

The reaction is usually performed at low temperatures to enhance the stability of the resulting lithium naphthalenide solution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;2-methyl-1H-naphthalen-1-ide is known to undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and epoxides. The reactions are typically carried out in ether solvents under an inert atmosphere to prevent degradation of the reactive species .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, reduction reactions can yield alcohols, amines, or hydrocarbons, while substitution reactions can produce a variety of substituted aromatic compounds .

Wirkmechanismus

The mechanism by which lithium;2-methyl-1H-naphthalen-1-ide exerts its effects involves the transfer of electrons from the lithium atom to the naphthalene ring, creating a highly reactive radical anion. This radical anion can then participate in various chemical reactions, acting as a nucleophile or reducing agent. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Lithium;2-methyl-1H-naphthalen-1-ide is unique due to the presence of the methyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where tailored reactivity is required .

Eigenschaften

CAS-Nummer

72764-49-9

Molekularformel

C11H9Li

Molekulargewicht

148.2 g/mol

IUPAC-Name

lithium;2-methyl-1H-naphthalen-1-ide

InChI

InChI=1S/C11H9.Li/c1-9-6-7-10-4-2-3-5-11(10)8-9;/h2-7H,1H3;/q-1;+1

InChI-Schlüssel

DSUWEIGDKGJDHC-UHFFFAOYSA-N

Kanonische SMILES

[Li+].CC1=[C-]C2=CC=CC=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.